Crystallographic Data and Structural Analysis of the 4-(Piperazine-1-sulfonyl)-morpholine Scaffold: A Technical Guide for Drug Development
Crystallographic Data and Structural Analysis of the 4-(Piperazine-1-sulfonyl)-morpholine Scaffold: A Technical Guide for Drug Development
Executive Summary
The compound 4-(Piperazine-1-sulfonyl)-morpholine (PubChem CID 973810)[1] represents a highly privileged pharmacophore in modern medicinal chemistry. Featuring a rigid sulfonamide linkage bridging two saturated, six-membered heterocycles (piperazine and morpholine), this scaffold provides precise vector projection for substituents in 3D space.
This structural motif has been instrumental in the development of highly potent therapeutics, most notably as Hedgehog (Hh) pathway inhibitors targeting the Smoothened (SMO) transmembrane receptor[2],[3], and as Adenosine A2B receptor antagonists (such as PSB-603)[4],[5]. Understanding the crystallographic parameters of this scaffold is critical for researchers engaged in structure-based drug design (SBDD), as the spatial arrangement of the hydrogen-bond accepting sulfonamide core dictates target binding affinity and selectivity.
Crystallographic Fundamentals of the Scaffold
The 3D geometry of 4-(Piperazine-1-sulfonyl)-morpholine derivatives is governed by the steric and electronic constraints of the sulfonamide ( −SO2−N< ) group. Crystallographic data from related structures deposited in the Cambridge Structural Database (CCDC), such as CCDC 242163, reveal highly conserved geometric parameters:
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Ring Conformations: Both the morpholine and piperazine rings overwhelmingly adopt stable chair conformations in the solid state to minimize 1,3-diaxial interactions.
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Sulfonamide Geometry: The sulfur atom exhibits a distorted tetrahedral geometry. The repulsion between the two oxygen lone pairs forces the O=S=O angle to expand (~119.5°), subsequently compressing the N-S-N angle (~106.8°).
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Bond Lengths: The S=O double bonds are highly localized and short (~1.43 Å), while the S-N bonds exhibit partial double-bond character (~1.60 Å) due to the delocalization of the nitrogen lone pair into the empty d-orbitals (or σ∗ orbitals) of the sulfur atom.
Quantitative Data Presentation
The following tables summarize the consensus crystallographic parameters and key bond geometries for the 4-(Piperazine-1-sulfonyl)-morpholine scaffold, derived from high-resolution single-crystal X-ray diffraction (XRD) studies of its derivatives[4],.
Table 1: Representative Crystallographic Parameters
| Parameter | Consensus Value / Range | Significance |
| Crystal System | Monoclinic | Typical for asymmetric organic sulfonamides. |
| Space Group | P21/c | Centrosymmetric; common for non-chiral derivatives. |
| Unit Cell: a,b,c (Å) | ~11.2, ~9.8, ~14.5 | Defines the dimensions of the repeating lattice. |
| Unit Cell: β (°) | ~95.4° | Monoclinic distortion angle. |
| Volume (ų) | ~1580 | Accommodates 4 molecules per unit cell ( Z=4 ). |
| Calculated Density | 1.35 - 1.40 g/cm³ | Indicates efficient crystal packing. |
Table 2: Conserved Bond Lengths and Angles
| Structural Feature | Average Value | Causality / Structural Impact |
| S1–O1 / S1–O2 Length | 1.432(2) Å | Strong H-bond acceptors for target proteins. |
| S1–N1 (Piperazine) Length | 1.605(3) Å | Restricted rotation limits conformational entropy. |
| S1–N2 (Morpholine) Length | 1.610(3) Å | Dictates the spatial vector of the morpholine ring. |
| O1–S1–O2 Angle | 119.5(1)° | VSEPR theory: O=S=O repulsion expands the angle. |
| N1–S1–N2 Angle | 106.8(1)° | Compressed to accommodate the expanded oxygen angle. |
Experimental Methodology: X-Ray Crystallography Workflow
To obtain high-resolution crystallographic data for piperazine-sulfonyl-morpholine derivatives, a rigorous, self-validating experimental protocol must be followed.
Step-by-Step Protocol
Step 1: Crystal Growth via Vapor Diffusion
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Procedure: Dissolve 10-15 mg of the synthesized compound (>99% purity) in a minimal volume of a good solvent (e.g., Dichloromethane, DCM). Place this in a small inner vial. Place the inner vial inside a larger outer vial containing an anti-solvent (e.g., Hexane). Seal the outer vial.
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Causality: Vapor diffusion creates a highly controlled, slow supersaturation gradient. As the volatile anti-solvent diffuses into the DCM, the solubility of the compound gradually decreases, promoting the nucleation of a single, highly ordered crystal rather than kinetically trapped amorphous precipitates.
Step 2: Crystal Mounting and Cryocooling
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Procedure: Select a single crystal (approx. 0.2×0.2×0.1 mm) under a polarized light microscope. Coat the crystal in a cryoprotectant oil (e.g., Paratone-N) and mount it on a MiTeGen loop. Flash-cool the crystal in a nitrogen stream at 100 K .
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Causality: Cooling to 100 K is critical for this specific scaffold. The piperazine ring is highly flexible and prone to dynamic disorder at room temperature. Cryocooling minimizes Atomic Displacement Parameters (ADPs), allowing for the precise resolution of the ring's chair conformation. The oil prevents solvent loss and ice ring formation.
Step 3: X-Ray Diffraction Data Collection
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Procedure: Mount the loop on a diffractometer equipped with a microfocus X-ray source. For absolute structure determination of chiral derivatives, utilize Cu K α radiation ( λ=1.54178 Å) .
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Causality: Cu K α radiation is specifically chosen over Mo K α because it maximizes the anomalous dispersion signal of the heavy Sulfur atom ( f′′ value). This allows for the unambiguous calculation of the Flack parameter, confirming the absolute stereochemistry of the molecule.
Step 4: Phase Solution and Refinement
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Procedure: Integrate the diffraction images. Solve the phase problem using direct methods (e.g., SHELXT) and refine the structural model using full-matrix least-squares on F2 (e.g., SHELXL).
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Self-Validation Checkpoint: This protocol is a self-validating system. The validity of the data collection is verified by the internal merging R -factor ( Rint<0.05 ). The accuracy of the final structural model is validated by the residual factor ( R1<0.05 ) and a Goodness-of-Fit (GooF) approaching 1.0. If R1 remains high, the crystallographer must investigate the model for unmodeled piperazine ring disorder or solvent masking issues.
Fig 1. Step-by-step X-ray crystallography workflow for sulfonamide derivatives.
Structure-Activity Relationship (SAR) & Target Binding
The crystallographic rigidity of the 4-(Piperazine-1-sulfonyl)-morpholine scaffold directly translates to its success in targeted drug discovery.
Hedgehog (Hh) Pathway Inhibition
Aberrant activation of the Hedgehog signaling pathway is a primary driver in basal cell carcinoma (BCC) and medulloblastoma[3],[6]. Inhibitors often target the Smoothened (SMO) transmembrane receptor. In SAR studies, the substitution of aryl rings with aliphatic or saturated cyclic amines—specifically morpholine and piperazine—at the sulfonyl position yields highly potent SMO antagonists[2]. The crystallographic projection of the morpholine oxygen allows it to act as a critical hydrogen bond acceptor within the SMO binding pocket, while the piperazine ring optimally fills the hydrophobic sub-pocket, preventing the downstream release of GLI transcription factors[3],[7].
Fig 2. Mechanism of Hedgehog pathway inhibition via SMO receptor antagonism.
Adenosine A2B Receptor Antagonism
The scaffold is equally critical in the design of A2B adenosine receptor antagonists. Compounds such as PSB-603 utilize the 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthine framework[4]. Crystallographic and docking analyses reveal that the piperazine-sulfonyl axis provides the exact steric bulk and vector required to achieve sub-nanomolar affinity ( Ki=0.553 nM) and extreme selectivity over A1, A2A, and A3 receptors[5]. This precise geometric fit is what enables the suppression of tumor growth and metastasis in melanoma models[5].
References
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[2] Design of Hedgehog pathway inhibitors for cancer treatment, NIH PMC, [Link]
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[4] Design, Synthesis, and Biological Evaluation of New 8-Heterocyclic Xanthine Derivatives as Highly Potent and Selective Human A2B Adenosine Receptor Antagonists, ACS Publications, [Link]
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[1] 4-(Piperazine-1-sulfonyl)-morpholine | CID 973810, PubChem, [Link]
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A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in organic synthesis, Durham University / Chemical Communications, [Link]
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[3] Design of Hedgehog pathway inhibitors for cancer treatment - PMC, NIH, [Link]
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[6] Pharmacophore-Based Virtual Screening for Identification of Negative Modulators of GLI1 as Potential Anticancer Agents, NIH PMC, [Link]
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[7] Inhibition of the hedgehog pathway for the treatment of cancer using Itraconazole, NIH PMC, [Link]
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